2-methyl-3-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-methyl-3-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline is a useful research compound. Its molecular formula is C22H27N7 and its molecular weight is 389.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.23279389 g/mol and the complexity rating of the compound is 531. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound “2-methyl-3-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline” is a derivative of pyrrolidine . Pyrrolidine derivatives have been found to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also known to inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
The compound interacts with its targets by binding to the active sites of these proteins. The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule, allowing it to efficiently explore the pharmacophore space due to sp3-hybridization . This interaction leads to changes in the activity of the target proteins, resulting in the modulation of their function.
Biochemical Pathways
The compound’s interaction with its targets affects various biochemical pathways. For instance, inhibition of phosphodiesterase type 5 can lead to an increase in intracellular cGMP levels, affecting signal transduction pathways. Similarly, modulation of the insulin-like growth factor 1 receptor can influence cell growth and metabolism .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific targets and pathways it affects. For example, if it acts as an antagonist of the vanilloid receptor 1, it could potentially alleviate pain and inflammation. If it modulates the insulin-like growth factor 1 receptor, it could influence cell growth and metabolism .
Properties
IUPAC Name |
2-methyl-3-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7/c1-16-15-20(27-9-5-6-10-27)26-22(23-16)29-13-11-28(12-14-29)21-17(2)24-18-7-3-4-8-19(18)25-21/h3-4,7-8,15H,5-6,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STRFQXPJYNXBME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3C)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.